(2S)-3-fluoro-2-methylazetidine hydrochloride
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Overview
Description
(2S)-3-fluoro-2-methylazetidine hydrochloride: is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-fluoro-2-methylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a fluorinated alkyl halide, followed by cyclization to form the azetidine ring . The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: (2S)-3-fluoro-2-methylazetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2S)-3-fluoro-2-methylazetidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the ring strain and the presence of the fluorine atom makes it valuable in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring is a common motif in bioactive molecules, and the fluorine atom can enhance the compound’s metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S)-3-fluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can influence its binding affinity and selectivity towards these targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- (2S)-3,3-difluoro-2-methylazetidine hydrochloride
- (2S,3R)-3-fluoro-2-methylazetidine hydrochloride
Comparison: Compared to its analogs, (2S)-3-fluoro-2-methylazetidine hydrochloride is unique due to the presence of a single fluorine atom, which can impart different chemical and biological properties. For instance, the difluorinated analog may exhibit different reactivity and stability profiles .
Properties
Molecular Formula |
C4H9ClFN |
---|---|
Molecular Weight |
125.57 g/mol |
IUPAC Name |
(2S)-3-fluoro-2-methylazetidine;hydrochloride |
InChI |
InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4?;/m0./s1 |
InChI Key |
LCIMHSJEJTYTNF-ZRCOPKFRSA-N |
Isomeric SMILES |
C[C@H]1C(CN1)F.Cl |
Canonical SMILES |
CC1C(CN1)F.Cl |
Origin of Product |
United States |
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